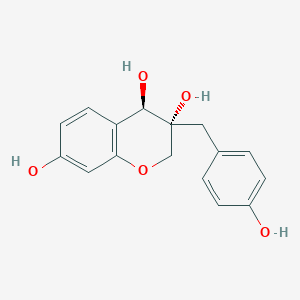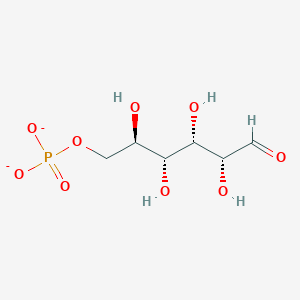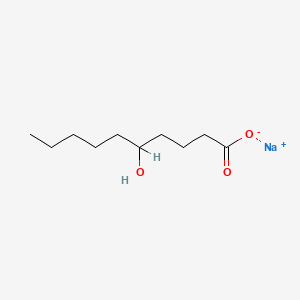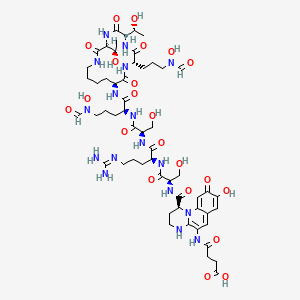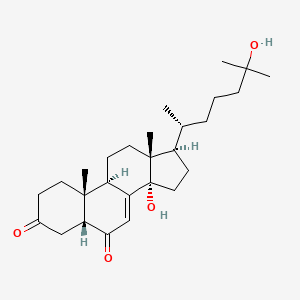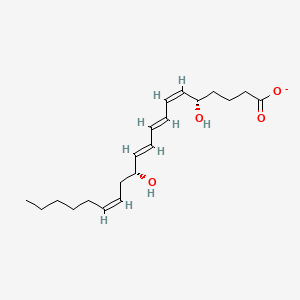
leukotriene B4(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene B4(1-) is the leukotriene anion that is the conjugate base of leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a hydroxy monocarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene B4.
Scientific Research Applications
1. Role in Inflammation and Allergic Conditions
Leukotriene B4 (LTB4) is a key mediator in various inflammatory and allergic conditions, affecting the skin, joints, gastrointestinal, and respiratory systems. It is one of the most potent chemotactic agents known, particularly significant in the recruitment of leukocytes. Drugs blocking the formation and action of leukotrienes, including LTB4, have been introduced as novel antiasthmatic medications (Haeggström & Wetterholm, 2002).
2. Involvement in Immune Response and Host Defense
LTB4 plays a significant role in controlling microbial infections through its ability to activate host innate defenses. It has been shown to be an endogenous stimulator of the immune response against pathogens, particularly in the context of viral infections (Le Bel, Brunet, & Gosselin, 2013).
3. Recruitment of Cytotoxic Effector T Cells
Research indicates that LTB4, through its high-affinity receptor BLT1, is involved in the recruitment of cytotoxic effector T cells to inflamed tissues. This suggests a non-chemokine pathway significant in immune cell traffic (Goodarzi et al., 2003).
4. Role in Allergic Skin Inflammation
In the pathogenesis of atopic dermatitis and other allergic skin inflammations, LTB4 plays a pivotal role. It initiates the recruitment of inflammatory cells and contributes to the characteristic structural alterations in chronically affected skin (Sadik, Sezin, & Kim, 2013).
5. Biosynthesis and Biological Effects
The biosynthesis of LTB4 involves several key enzymes, and its biological effects are significant in chronic inflammatory diseases like arthritis and chronic obstructive pulmonary disease (COPD). Understanding the biosynthesis and pathogenic roles of LTB4 is crucial for developing enzyme inhibitors (Wan, Tang, Stsiapanava, & Haeggström, 2017).
6. Metabolism and Signal Transduction
The enzymes involved in the biosynthesis and metabolism of LTB4 are well understood. LTB4 activates leukocytes through its receptors, BLT1 and BLT2, playing a critical role in inflammatory diseases. Its metabolism and signal transduction pathways offer insights into potential therapeutic targets (Yokomizo, Izumi, & Shimizu, 2001).
7. Noninvasive In Vivo Models for Studying Inflammation
The application of LTB4 in noninvasive in vivo models, such as using reflectance confocal microscopy, helps in studying the dynamics of skin inflammation. This approach avoids the need for biopsies, enhancing research capabilities in understanding neutrophilic conditions (Peppelman et al., 2015).
8. Potential Therapeutic Applications
The targeting of LTB4 in inflammation has been a focus of research, with developments in selective enzyme inhibitors and antagonists for LTB4 receptors. This research offers potential therapeutic applications in treating inflammatory diseases (Di Gennaro & Haeggström, 2014).
properties
Product Name |
leukotriene B4(1-) |
|---|---|
Molecular Formula |
C20H31O4- |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/p-1/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 |
InChI Key |
VNYSSYRCGWBHLG-AMOLWHMGSA-M |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




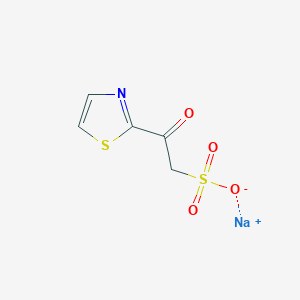


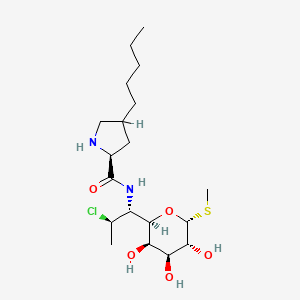
![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)


